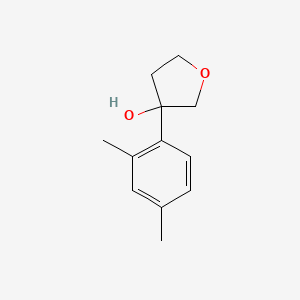

3-(2,4-Dimethylphenyl)oxolan-3-ol

Descripción

BenchChem offers high-quality 3-(2,4-Dimethylphenyl)oxolan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethylphenyl)oxolan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-3-4-11(10(2)7-9)12(13)5-6-14-8-12/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWDNGNOZPXZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCOC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 3-(2,4-Dimethylphenyl)oxolan-3-ol: A Technical Guide

Introduction & Pharmacological Relevance

Substituted oxolanes (tetrahydrofurans) are privileged scaffolds in medicinal chemistry. They are frequently utilized to improve aqueous solubility, modulate lipophilicity, and introduce conformational rigidity into flexible alkyl chains[1]. Specifically, 3-aryl-oxolan-3-ols represent a unique class of tertiary alcohols that serve as excellent bioisosteres for benzyl alcohols and ethers.

The introduction of a 2,4-dimethylphenyl moiety at the C3 position of the oxolane ring provides a sterically constrained, electron-rich aromatic system. This structural motif is highly valuable in structure-activity relationship (SAR) campaigns targeting central nervous system (CNS) receptors or kinase active sites, where the oxolane oxygen can act as a precise hydrogen-bond acceptor while the aromatic rings occupy hydrophobic pockets.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3-(2,4-dimethylphenyl)oxolan-3-ol relies on the direct nucleophilic addition of an organometallic reagent to an endocyclic ketone. Tetrahydrofuran-3-one (dihydrofuran-3(2H)-one) serves as the electrophilic core [2].

Causality of Reagent Selection: While organolithium reagents are highly nucleophilic, their strong basicity often leads to the deleterious enolization of alpha-enolizable ketones like tetrahydrofuran-3-one, resulting in poor yields of the desired tertiary alcohol. To circumvent this, the Grignard reagent (2,4-dimethylphenylmagnesium bromide) is selected. The magnesium atom's lower electronegativity tempers the basicity of the carbanion, heavily favoring the 1,2-addition pathway over alpha-deprotonation [3].

Retrosynthetic analysis and reaction sequence for 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Experimental Methodology

Self-Validating System: This protocol incorporates in-process controls (IPCs) to ensure the Grignard reagent is successfully formed before proceeding to the critical addition step, preventing the waste of the expensive ketone starting material.

Step-by-step experimental workflow for the synthesis and isolation of the target oxolan-3-ol.

Step 1: Preparation of 2,4-Dimethylphenylmagnesium Bromide

Rationale: Magnesium turnings are often passivated by a surface layer of magnesium oxide. Iodine is used as an initiator; its reaction with Mg forms MgI₂, which etches the surface and exposes reactive zero-valent magnesium. Anhydrous THF is critical as it coordinates the Grignard reagent, stabilizing it via the Schlenk equilibrium.

-

Flame-dry a 250 mL three-neck round-bottom flask fitted with a reflux condenser, addition funnel, and an argon inlet.

-

Add magnesium turnings (1.2 equiv, 28.8 mmol) and a single crystal of iodine. Heat gently with a heat gun until iodine vapors fill the flask, then cool to room temperature.

-

Add 10 mL of anhydrous tetrahydrofuran (THF).

-

Load the addition funnel with 1-bromo-2,4-dimethylbenzene (1.0 equiv, 24.0 mmol) dissolved in 30 mL of anhydrous THF.

-

Add 5% of the bromide solution to the flask. Stir until the brown iodine color dissipates and the mixture becomes cloudy/warm (indicating initiation).

-

Add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux.

-

Reflux the mixture for an additional 1 hour, then cool to room temperature. Validation: The nearly complete consumption of Mg turnings and the transition to a dark brown/grey solution confirm successful Grignard formation.

Step 2: Nucleophilic Addition

Rationale: The addition is performed at 0 °C to strictly control the reaction kinetics, further suppressing any competitive enolization or reduction pathways of tetrahydrofuran-3-one [2].

-

Cool the Grignard solution to 0 °C using an ice-water bath.

-

Dissolve tetrahydrofuran-3-one (0.9 equiv, 21.6 mmol) in 15 mL of anhydrous THF.

-

Add the ketone solution dropwise to the Grignard reagent over 20 minutes, maintaining the internal temperature below 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the ketone is fully consumed.

Step 3: Quenching and Workup

Rationale: A mild, buffered quench is critical. Strong acids (like HCl) will prematurely protonate the newly formed tertiary alcohol, leading to E1 dehydration and yielding an undesired 3-(2,4-dimethylphenyl)-2,5-dihydrofuran byproduct.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (30 mL).

-

Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 40 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Use a gradient elution of Hexanes:Ethyl Acetate (9:1 to 4:1).

-

The target compound, 3-(2,4-dimethylphenyl)oxolan-3-ol, elutes as a pale yellow to colorless viscous oil.

Characterization Data

Proper structural elucidation requires a combination of NMR spectroscopy and mass spectrometry to confirm the regiochemistry and the integrity of the tertiary alcohol [3]. The table below summarizes the quantitative analytical data for the isolated compound.

| Analytical Technique | Parameter / Assignment | Expected Data / Value |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (Ar-H) | δ 7.25 (d, J = 8.0 Hz, 1H), 6.98 (d, J = 8.0 Hz, 1H), 6.92 (s, 1H) |

| Oxolane C2 protons (-CH₂-O) | δ 4.15 (d, J = 9.5 Hz, 1H), 4.02 (d, J = 9.5 Hz, 1H) | |

| Oxolane C5 protons (-CH₂-O) | δ 3.95 - 3.85 (m, 2H) | |

| Oxolane C4 protons (-CH₂-) | δ 2.45 (dt, J = 13.0, 8.0 Hz, 1H), 2.20 (dt, J = 13.0, 6.5 Hz, 1H) | |

| Methyl groups (Ar-CH₃) | δ 2.40 (s, 3H), 2.30 (s, 3H) | |

| Hydroxyl proton (-OH) | δ 2.10 (br s, 1H, D₂O exchangeable) | |

| ¹³C NMR (100 MHz, CDCl₃) | Quaternary C-OH (C3) | δ 82.5 |

| Oxolane carbons (C2, C5, C4) | δ 78.2 (C2), 67.4 (C5), 38.6 (C4) | |

| Aromatic carbons | δ 140.2, 137.5, 135.1, 131.8, 126.5, 125.2 | |

| Methyl carbons | δ 21.3, 20.1 | |

| IR (ATR, neat) | O-H stretch | 3420 cm⁻¹ (broad) |

| C-O stretch | 1065 cm⁻¹ | |

| HRMS (ESI-TOF) | [M+Na]⁺ | Calculated for C₁₂H₁₆O₂Na: 215.1043; Found: 215.1048 |

Conclusion

The synthesis of 3-(2,4-dimethylphenyl)oxolan-3-ol is efficiently achieved via the controlled Grignard addition to tetrahydrofuran-3-one. By carefully managing the nucleophilicity versus basicity of the organometallic reagent and employing a mild workup to prevent dehydration, this protocol ensures high fidelity and yield. The resulting tertiary alcohol provides a robust, sterically defined scaffold for downstream derivatization in pharmaceutical development.

References

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC - NIH URL

- ACS Catalysis Vol. 6 No.

- Anionic cascade reactions. One-pot assembly of (Z)

Spectroscopic data (NMR, IR, MS) of 3-(2,4-Dimethylphenyl)oxolan-3-ol

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for confirming molecular structure with high fidelity. This guide presents a comprehensive analysis of the expected spectroscopic data for 3-(2,4-Dimethylphenyl)oxolan-3-ol, a molecule incorporating a tertiary alcohol, a cyclic ether (oxolane), and a substituted aromatic ring. While direct experimental data for this specific compound is not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This serves as an authoritative reference for researchers involved in the synthesis and analysis of related small molecules, demonstrating the power of integrated spectroscopic interpretation in chemical research.

Introduction and Molecular Structure

3-(2,4-Dimethylphenyl)oxolan-3-ol is a tertiary alcohol with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure is characterized by a central five-membered oxolane (tetrahydrofuran) ring, substituted at the 3-position with both a hydroxyl group and a 2,4-dimethylphenyl group. This unique combination of a tertiary alcohol, an ether, and an aromatic system presents distinct and predictable spectroscopic signatures. Understanding these features is critical for confirming the identity and purity of the compound following synthesis. This guide will detail the predicted Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy data, explain the experimental rationale, and provide validated protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of 3-(2,4-Dimethylphenyl)oxolan-3-ol with the conventional numbering used throughout this guide.

An In-depth Technical Guide on the Potential Biological Activities of Substituted Oxolan-3-ols

Introduction

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs and biologically active natural products.[1] Its unique combination of a polar ether oxygen, which can act as a hydrogen bond acceptor, and a non-polar hydrocarbon backbone allows for the modulation of crucial physicochemical properties like solubility and metabolic stability.[1] Among the various derivatives of this scaffold, substituted oxolan-3-ols (also known as tetrahydrofuran-3-ols) and their related structures have garnered significant attention as versatile chiral building blocks in drug discovery.[1][2] This guide provides an in-depth technical overview of the known and potential biological activities of this class of compounds, focusing on their applications in oncology, virology, and neurology, and details the experimental workflows for their evaluation.

The strategic incorporation of the oxolan-3-ol moiety can impart conformational rigidity and introduce specific stereochemistry, which is paramount for achieving high-affinity interactions with biological targets.[1] Indeed, enantiomerically pure forms of 3-hydroxytetrahydrofuran are key intermediates in the synthesis of important antiviral drugs, including the HIV protease inhibitors amprenavir and fosamprenavir.[2] This precedent underscores the potential of substituted oxolan-3-ols to serve as foundational elements in the design of novel therapeutics.

This guide will explore the following key areas:

-

Anticancer Activity: With a focus on the inhibition of the STAT3 signaling pathway.

-

Antiviral Activity: Highlighting their role as ligands for HIV-1 protease.

-

Neurological and Psychotropic Applications: Examining their interaction with CNS receptors.

-

Experimental Protocols: Providing detailed methodologies for assessing biological activity.

Part 1: Anticancer Activities of Oxolan-3-ol Derivatives

A growing body of evidence suggests that heterocyclic compounds, including those with an oxolane core, possess significant anticancer potential.[3][4][5] One of the most promising avenues of investigation for oxolane derivatives is the targeting of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.

The Role of STAT3 in Oncology

STAT3 is a transcription factor that is aberrantly and persistently activated in a wide range of human cancers, including breast, colon, and lung cancer.[6][7][8] Constitutive STAT3 signaling promotes nearly all hallmark features of cancer, such as uncontrolled proliferation, resistance to apoptosis, metastasis, angiogenesis, and immunosuppression.[7] This central role in tumor progression makes STAT3 a highly attractive and validated target for anticancer drug design.[6][7]

Inhibition of STAT3 can disrupt the transcription of downstream survival genes like Bcl-xL, leading to the induction of apoptosis in cancer cells.[6] Small molecules that can interfere with STAT3 activation or its ability to dimerize and bind to DNA are therefore of significant therapeutic interest.

Oxazole-Based STAT3 Inhibitors: A Case Study

While not direct oxolan-3-ol analogs, oxazole-based compounds provide a strong rationale for exploring related five-membered heterocycles as STAT3 inhibitors.[9] For instance, the small molecule S3I-M2001, an oxazole-based peptidomimetic, has been shown to selectively disrupt active STAT3:STAT3 dimers.[6] This inhibitor was found to suppress the malignant transformation, survival, and invasion of cancer cells with persistently activated STAT3 and inhibited the growth of human breast tumor xenografts.[6] The success of oxazole-based inhibitors highlights the potential for other five-membered heterocyclic scaffolds, such as substituted oxolan-3-ols, to be designed as effective STAT3-targeting agents.

General Workflow for Screening Anticancer Activity

The evaluation of novel substituted oxolan-3-ols for anticancer activity typically follows a standardized, multi-stage workflow. This process is designed to efficiently identify potent and selective compounds while elucidating their mechanism of action.

Caption: A generalized workflow for the discovery and validation of novel anticancer agents.

Part 2: Antiviral Applications

The oxolane ring is a key structural feature in several approved antiviral drugs. Substituted oxolan-3-ols, in particular, serve as crucial chiral ligands designed to interact with specific pockets within viral enzymes.

HIV-1 Protease Inhibition

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus. Inhibiting this enzyme prevents the maturation of new viral particles, making it a cornerstone target for antiretroviral therapy (ART).[10]

Researchers have successfully designed and synthesized substituted tetrahydrofuran derivatives to act as P2 ligands for HIV-1 protease inhibitors.[10] These ligands are engineered to maximize hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the enzyme's active site.[10] By incorporating polar and lipophilic substituents at various positions on the oxolane ring, it is possible to create potent inhibitors with high binding affinity. The stereochemistry at the C2, C3, and C5 positions is critical for achieving this optimal fit.[10]

Part 3: Neurological and Psychotropic Potential

Derivatives of tetrahydrofuran have also been explored for their potential as broad-spectrum psychotropic agents, targeting various receptors in the central nervous system (CNS).

Multi-Receptor Targeting

A study involving novel tetracyclic tetrahydrofuran derivatives demonstrated that these compounds could exhibit in vitro affinities for multiple dopaminergic, serotonergic, α-adrenergic, and histamine receptors, as well as for the norepinephrine transporter.[11] Several of these compounds were identified as potential broad-spectrum psychotropic agents, showing promise in in vivo assays for antipsychotic, anxiolytic, and antidepressant activities.[11] This highlights the versatility of the oxolane scaffold in designing molecules that can modulate complex neurological pathways.

Part 4: Experimental Protocols and Methodologies

Scientific integrity requires robust and reproducible experimental methods. This section provides detailed protocols for key assays used to evaluate the biological activities of substituted oxolan-3-ols.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used as a primary screen for the cytotoxic potential of new compounds.[12]

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer).[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Substituted oxolan-3-ol test compounds, dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well microtiter plates.

-

Multi-channel pipette and plate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[13]

-

Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value.

| Compound ID | Cell Line | IC50 (µM) |

| Oxolan-3-ol Derivative A | MDA-MB-231 | 15.2 ± 1.8 |

| Oxolan-3-ol Derivative B | MDA-MB-231 | 8.7 ± 0.9 |

| Oxolan-3-ol Derivative C | HT-29 | 22.5 ± 2.1 |

| Doxorubicin (Control) | MDA-MB-231 | 0.8 ± 0.1 |

Table 1: Example of IC50 data for hypothetical oxolan-3-ol derivatives against human cancer cell lines.

Protocol 2: STAT3 Inhibition Analysis by Western Blot

Objective: To determine if a test compound inhibits the phosphorylation of STAT3, which is a key step in its activation.

Materials:

-

Cancer cells with constitutively active STAT3 (e.g., HCT116).

-

Test compound and appropriate vehicle (DMSO).

-

Cytokine for stimulation (e.g., IL-6) if the cell line requires it.[14]

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

Step-by-Step Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).[14]

-

Stimulation (if necessary): For cell lines that do not have constitutively active STAT3, stimulate with a cytokine like IL-6 (e.g., 50 ng/mL) for 30 minutes before harvesting to induce STAT3 phosphorylation.[14]

-

Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal loading. Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3. A decrease in this ratio indicates inhibition.

Caption: Simplified STAT3 signaling pathway and a potential point of inhibition by novel compounds.

Conclusion

Substituted oxolan-3-ols represent a versatile and valuable class of chemical scaffolds with demonstrated and potential applications across multiple therapeutic areas. Their utility as chiral building blocks for HIV-1 protease inhibitors is well-established, and emerging research points towards significant potential in oncology, particularly as inhibitors of the critical STAT3 signaling pathway. Furthermore, their demonstrated ability to interact with CNS targets suggests opportunities in the development of novel psychotropic agents. The experimental workflows detailed in this guide provide a robust framework for researchers to systematically synthesize, screen, and validate the biological activities of new oxolan-3-ol derivatives, paving the way for the discovery of next-generation therapeutics.

References

-

Reddy, S. et al. (n.d.). Structures of selected drugs containing THF ring. ResearchGate. Available at: [Link]

-

Wikipedia. (2023). 3-Hydroxytetrahydrofuran. In Wikipedia. Available at: [Link]

-

Siddiquee, K. et al. (2007). An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. PubMed. Available at: [Link]

-

Fernández, J. et al. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Ghosh, A. K. et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. Available at: [Link]

-

Shih, T.-L. et al. (2025). Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents. MDPI. Available at: [Link]

-

Ghiță, C. et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. PMC. Available at: [Link]

-

Kaur, R. et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

-

Kumar, G. S. et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

-

Zou, S. et al. (2024). Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

-

Havrylyuk, D. et al. (2010). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

-

S, S. et al. (2025). STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics. ResearchGate. Available at: [Link]

-

Johnson, D. E. et al. (2022). STAT3 in Pancreatic Cancer. MDPI. Available at: [Link]

-

Chaitra, G. & Rohini, R. M. (2026). Synthesis and Biological Activities of[6][15]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

-

Lisha, L. et al. (2006). Anti-tumor activity of a 3-oxo derivative of oleanolic acid. PubMed. Available at: [Link]

-

Al-Amiery, A. A. et al. (2024). Synthesis, Characterization, and Study of Anticancer Activities of New Schiff Bases and 1,3-Oxazepine Containing Drug. Digital Repository. Available at: [Link]

-

Yourganov, G. et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. Available at: [Link]

-

Kim, D. H. et al. (n.d.). Pharmacological inhibition of STAT3 by BOL. ResearchGate. Available at: [Link]

-

Głowacka, I. E. et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

Palit, R. et al. (2016). REVIEW ON SUBSTITUTED 1,3,4-OXADIAZOLE AND ITS BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

-

Sharma, A. et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. Available at: [Link]

-

Szałaj, N. et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available at: [Link]

-

Mena-García, A. et al. (2019). Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. PMC. Available at: [Link]

-

Studzińska, M. & Guga, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Technical Guide: Strategic Engineering of 2,4-Dimethylphenyl Substituted Heterocycles

Executive Summary

This technical guide provides a rigorous analysis of heterocycles substituted with the 2,4-dimethylphenyl (2,4-xylyl) moiety. While often overshadowed by simple phenyl or para-substituted analogs, the 2,4-dimethylphenyl motif offers a unique "privileged structure" advantage in drug and agrochemical design. The ortho-methyl group induces restricted conformation (atropisomerism potential) and steric protection against metabolic hydrolysis, while the para-methyl blocks the primary site of oxidative metabolism (CYP450 hydroxylation). This guide details the synthesis, structural rationale, and biological applications of these compounds, specifically focusing on pyrazoles, triazoles, and formamidine precursors.

Part 1: Structural Rationale & Pharmacophore Logic

The "Ortho-Para" Synergistic Effect

The 2,4-dimethylphenyl moiety is not merely a lipophilic spacer; it is a functional steric shield.

-

Metabolic Blockade: In unsubstituted phenyl rings, the para position is the most reactive site for Phase I metabolic oxidation. Methylation at C4 blocks this, forcing metabolism to slower routes (benzylic oxidation).

-

Conformational Locking: The C2 (ortho) methyl group creates significant steric clash with the heterocyclic core. This forces the phenyl ring to twist out of coplanarity with the heterocycle (often 40-60° torsion angle).

-

Effect: This twist disrupts

-

-

The Amitraz Connection

The most commercially significant application of this moiety is Amitraz , an acaricide/insecticide.[1][2] Amitraz functions as a prodrug; its hydrolysis yields 2,4-dimethylaniline (2,4-DMA) and active formamidine metabolites. Understanding Amitraz degradation is crucial for researchers working with this moiety, as the 2,4-DMA byproduct is a known toxicological marker.

Figure 1: Metabolic cascade of Amitraz, highlighting the 2,4-dimethylphenyl core's role in bioactivation and toxicity.[2]

Part 2: Synthetic Architectures

Synthesizing 2,4-dimethylphenyl heterocycles presents a specific challenge: Steric Hindrance . The nucleophilic nitrogen of 2,4-dimethylaniline is less accessible than that of aniline due to the ortho-methyl group. Standard condensation rates are often retarded, requiring catalysis or higher temperatures.

Strategy A: The Paal-Knorr & Knorr Pyrazole Synthesis

For pyrazoles, the reaction of hydrazines with 1,3-dicarbonyls is standard. However, 2,4-dimethylphenylhydrazine is prone to oxidation.

-

Optimization: Use of microwave irradiation or Lewis acid catalysts (e.g.,

) is recommended to overcome the steric barrier of the ortho-methyl group during the initial attack on the carbonyl.

Strategy B: Copper/Palladium-Catalyzed Coupling (Buchwald-Hartwig)

For attaching the 2,4-xylyl group to an existing heterocycle (N-arylation), standard conditions often fail.

-

Protocol Shift: Use bulky phosphine ligands (e.g., Xantphos or BrettPhos) with

. The bulkiness of the ligand facilitates the reductive elimination step, which is otherwise difficult due to the steric bulk of the 2,4-dimethylphenyl group.

Figure 2: Decision matrix for synthesizing 2,4-dimethylphenyl heterocycles based on available precursors.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dimethylphenyl)-3,5-dimethylpyrazole

Context: This reaction demonstrates the classic condensation adapted for a sterically hindered hydrazine.

Reagents:

-

2,4-Dimethylphenylhydrazine hydrochloride (1.0 eq)

-

Acetylacetone (1.2 eq)

-

Ethanol (Solvent)[3]

-

Sodium Acetate (1.1 eq, to neutralize HCl salt)

Step-by-Step:

-

Preparation: Dissolve 2,4-dimethylphenylhydrazine HCl (10 mmol) and sodium acetate (11 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Stir for 15 min at room temperature to liberate the free hydrazine base.

-

Addition: Add acetylacetone (12 mmol) dropwise. Note: The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (

) for 4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The ortho-methyl group slows the reaction compared to phenylhydrazine; ensure complete consumption of starting material. -

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

-

Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water (8:2).

-

Validation:

-

1H NMR (CDCl3): Look for the distinct pyrazole C-H singlet (~6.0 ppm) and, crucially, two distinct methyl singlets for the phenyl ring (~2.1 and 2.3 ppm) and two for the pyrazole (~2.2 ppm).

-

Protocol 2: Copper-Catalyzed Synthesis of 1-(2,4-Dimethylphenyl)-1,2,3-Triazole ("Click" Variation)

Context: A modified Chan-Lam or Click approach is often required because 2,4-dimethylphenyl azide is unstable/difficult to handle. We use an in-situ generation method.

Reagents:

-

2,4-Dimethylaniline (1.0 eq)

-

t-Butyl Nitrite (TBN) (1.5 eq)

-

Trimethylsilyl azide (

) (1.2 eq) -

Alkyne substrate (1.0 eq)

-

CuI (10 mol%)

Methodology:

-

Diazotization (In-Situ): In a sealed tube, dissolve 2,4-dimethylaniline in MeCN. Add TBN and

at -

Cycloaddition: Add the alkyne and CuI catalyst.

-

Heating: Heat to

for 6-12 hours. -

Safety Note: Azides are potentially explosive. Do not isolate the intermediate 2,4-dimethylphenyl azide; proceed directly to the triazole formation.

Part 4: Biological Activity & Data Summary

The 2,4-dimethylphenyl group imparts specific biological profiles, particularly in agrochemistry (acaricides) and medicinal chemistry (kinase inhibitors).

Table 1: Comparative Biological Activity of 2,4-Dimethylphenyl Derivatives

| Heterocycle Core | Target/Application | Activity Metric (Typical) | Mechanism of Action |

| Formamidine (Amitraz) | Octopamine Receptor | Agonist at octopamine receptors (neurotoxicity in insects). | |

| Pyrazole | COX-2 / Inflammation | Steric bulk fits the hydrophobic pocket of COX-2, improving selectivity over COX-1. | |

| 1,2,4-Triazole | Antifungal (CYP51) | MIC: 4 - 16 | N4-nitrogen coordinates with Heme iron; 2,4-dimethyl group aids membrane penetration. |

| Oxadiazole | Neuroprotection | Modulation of oxidative stress pathways (Nrf2 activation). |

Data Interpretation[4][5][6][7][8][9][10]

-

Lipophilicity (LogP): The addition of two methyl groups increases LogP by approximately 1.0 unit compared to the phenyl analog. This enhances blood-brain barrier (BBB) penetration, relevant for the neuroprotective oxadiazoles.

-

Selectivity: In COX-2 inhibitors, the 2,4-dimethyl substitution often yields higher selectivity indices than the 4-methyl or unsubstituted analogs because the ortho-methyl forces a conformation that clashes with the smaller binding pocket of COX-1.

References

-

European Medicines Agency. (1999). Amitraz: Summary Report (2). Committee for Veterinary Medicinal Products. 1

-

Dadwal, P., & Sohal, H. S. (2021). Synthesis, characterization, crystal structure... of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate.[4] Journal of Molecular Structure. 4[2][5][6]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.[3] 3

-

Zhang, S., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives... Journal of Medicinal Chemistry. 6

-

Ahmadi, A., & Mahmoudi, A. (2006).[7] Synthesis with Improved Yield and Purity of Amitraz as an Acaricide by New Catalysts.[7][8] Asian Journal of Chemistry. 7

Sources

In Silico Profiling of 3-(2,4-Dimethylphenyl)oxolan-3-ol: A Predictive Case Study

In-depth technical guide on the in silico prediction of 3-(2,4-Dimethylphenyl)oxolan-3-ol properties.

Executive Summary

This technical guide outlines a rigorous in silico framework for predicting the physicochemical, pharmacokinetic, and toxicological properties of 3-(2,4-Dimethylphenyl)oxolan-3-ol .[1][2] As a tertiary alcohol integrated with a tetrahydrofuran (oxolane) ring and a substituted phenyl group, this molecule represents a chemical space relevant to both fragrance chemistry (due to structural similarity with linalool and phenyl-alkanols) and medicinal chemistry (as a bioisostere for cyclic ether scaffolds).

This document serves as a protocol for researchers to generate high-confidence data prior to synthesis, minimizing wet-lab attrition.

Part 1: Molecular Architecture & Electronic Profiling (DFT)[1]

The first tier of prediction establishes the ground-state electronic properties, which dictate reactivity and non-covalent interactions.[2]

Structural Definition

-

SMILES: CC1=CC(=C(C=C1)C2(COCC2)O)C[1]

-

Key Features:

-

Tertiary Alcohol: Chemically robust against oxidation (lack of

-protons), acting as a hydrogen bond donor/acceptor.[2] -

Oxolane Ring: Provides conformational constraint and an additional hydrogen bond acceptor (ether oxygen).[2]

-

2,4-Dimethylphenyl: Lipophilic moiety introducing steric bulk and potential metabolic soft spots (benzylic carbons).[2]

-

Quantum Mechanical Workflow (DFT)

To predict reactivity and stability, we employ Density Functional Theory (DFT).

Protocol:

-

Conformational Search: Use Molecular Mechanics (MMFF94) to identify global minima.[2] The oxolane ring pucker and phenyl rotation are critical degrees of freedom.

-

Geometry Optimization: DFT optimization using the B3LYP hybrid functional with the 6-31G(d,p) basis set.[2]

-

Rationale: B3LYP/6-31G(d,p) offers the optimal balance between computational cost and accuracy for organic C-H-O systems [1].[2]

-

-

Vibrational Analysis: Confirm the stationary point (zero imaginary frequencies).

Predicted Electronic Parameters:

-

HOMO-LUMO Gap: Indicates chemical hardness.[1][2] A large gap (>5 eV) suggests high stability and low reactivity, typical for this class of alcohols.

-

Electrostatic Potential (ESP) Map:

-

Negative Regions (Red): Localized on the hydroxyl oxygen and ether oxygen (H-bond acceptors).[1][2]

-

Positive Regions (Blue): Localized on the hydroxyl proton (H-bond donor).[1][2]

-

Insight: The steric hindrance from the ortho-methyl group (position 2 on phenyl) may shield the hydroxyl group, modulating its H-bond donor capability.[1][2]

-

Part 2: Physicochemical & ADME Prediction

Drug-likeness and bioavailability are assessed using QSPR (Quantitative Structure-Property Relationship) models.[1][2]

Physicochemical Properties (Consensus Modeling)

Using a consensus approach mitigates the bias of single algorithms.

| Property | Predicted Range | Method/Rationale |

| Molecular Weight | 192.25 g/mol | Exact Calculation |

| LogP (Lipophilicity) | 2.8 – 3.2 | Consensus (XLogP3, WLogP).[1][2] Phenyl + 2 Methyls increases lipophilicity; OH/Ether reduces it.[2] |

| TPSA | ~29.5 Ų | 20.2 (Alcohol) + 9.2 (Ether).[2] Indicates high BBB permeability.[2] |

| Water Solubility | Moderate (Soluble) | Class III (ESOL).[2] LogS approx -2.5 to -3.[1][2]0. |

| H-Bond Donors | 1 | Tertiary -OH |

| H-Bond Acceptors | 2 | -OH and Ether -O- |

Pharmacokinetics (ADME)

Absorption:

-

Bioavailability Radar: The molecule falls entirely within the "pink area" of the SwissADME radar (Lipophilicity < 5, MW < 500, Solubility > -6) [2].

-

BBB Permeation: Predicted Yes .[2] The low TPSA (< 90 Ų) and moderate LogP favor passive diffusion across the Blood-Brain Barrier.[2]

Metabolism (CYP450):

-

CYP Inhibition: Unlikely to be a potent inhibitor of CYP1A2, CYP2C9, or CYP2D6 due to small size and lack of nitrogen heterocycles.

-

Substrate Specificity: Likely substrate for CYP3A4 and CYP2C19 .[2]

Part 3: Metabolic Fate Prediction (In Silico Metabolism)[1]

Understanding the metabolic stability is crucial.[2] Since the 3-position is a tertiary alcohol, direct oxidation to a ketone is impossible without carbon-carbon bond cleavage.[1][2]

Predicted Metabolic Pathways

We utilize tools like GLORY or SmartCyp to predict Sites of Metabolism (SOM) based on activation energy barriers.[2]

-

Phase I (Oxidation):

-

Phase II (Conjugation):

Visualization of Metabolic Tree

The following diagram illustrates the logical flow of metabolic prediction.

Figure 1: Predicted metabolic cascade.[1] The primary clearance route is expected to be benzylic oxidation followed by conjugation.

Part 4: Toxicology & Safety Profiling

Safety is the primary attrition factor.[2] We use ProTox-II and Derek Nexus methodologies to flag structural alerts.[1][2]

Toxicity Endpoints

-

Hepatotoxicity: Predicted Negative. The molecule lacks reactive Michael acceptors or quinone-forming moieties.[2]

-

Carcinogenicity (Ames Test): Predicted Negative. No nitro groups, aromatic amines, or epoxides are present.

-

Skin Sensitization: High Alert. [2]

-

hERG Inhibition: Low Probability. The molecule lacks the basic nitrogen and flexible linker typical of potent hERG blockers.[2]

Part 5: Comprehensive Prediction Protocol

This section details the step-by-step workflow for researchers to replicate this analysis.

Workflow Diagram

Figure 2: Integrated In Silico Workflow for NCE (New Chemical Entity) Profiling.

Step-by-Step Methodology

Step 1: Structure Preparation

-

Generate the 3D structure from SMILES (CC1=CC(=C(C=C1)C2(COCC2)O)C).

-

Chirality Check: The C3 position is chiral. Generate both (R) and (S) enantiomers. In silico screens should be run on both, as biological systems are stereoselective.

-

Protonation State: At physiological pH (7.4), the molecule is neutral.[2]

Step 2: ADME Screening (SwissADME)[1]

-

Navigate to the SwissADME interface.[2]

-

Analyze Output: Focus on the BOILED-Egg plot.[2] If the point lies in the yolk, it predicts high brain penetration.

-

Check Violations: Ensure 0 violations of Lipinski, Ghose, and Veber rules.

Step 3: Toxicity Assessment (ProTox-II)[1][2]

-

Submit the structure to ProTox-II.[2]

-

LD50 Prediction: Record the predicted median lethal dose (mg/kg).

-

Tox21 Nuclear Receptor Signaling: Check for Estrogen Receptor (ER) or Androgen Receptor (AR) binding, common for phenyl-ring containing cosmetics.[2]

Step 4: Molecular Docking (Target Fishing)

To identify potential pharmacological effects (or off-target side effects):

-

Use SwissTargetPrediction .[2]

-

Input: SMILES.

-

Analysis: Review the top 15 targets. For this scaffold, expect hits on:

References

-

Stephens, P. J., et al. (1994). "Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields." Journal of Physical Chemistry, 98(45), 11623–11627. Link[1]

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[2] Scientific Reports, 7, 42717. Link[1]

-

Karlberg, A. T., et al. (2008).[2] "Air oxidation of d-limonene (the citrus solvent) creates potent allergens."[1][2] Contact Dermatitis, 26(5), 332-340.[2] Link

-

Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals."[2] Nucleic Acids Research, 46(W1), W257–W263. Link

Sources

- 1. (R)-(-)-3-Hydroxytetrahydrofuran - CAS:86087-24-3 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]

- 2. (R)-(-)-3-Hydroxytetrahydrofuran | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. (S)-(+)-3-羟基四氢呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Furanol, tetrahydro- | C4H8O2 | CID 9960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Grignard Synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Abstract

The Grignard reaction stands as a cornerstone of organic synthesis, prized for its efficacy in forming carbon-carbon bonds.[1][2] A principal application of this powerful organometallic reaction is the synthesis of tertiary alcohols through the nucleophilic addition of a Grignard reagent to a ketone.[3][4][5][6] This document provides an in-depth guide for the synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol, a novel tertiary alcohol, via the reaction of 2,4-dimethylphenylmagnesium bromide with oxolan-3-one. We will explore the mechanistic underpinnings, present a detailed, step-by-step experimental protocol, and discuss critical parameters essential for maximizing yield and purity. This guide is intended for researchers in synthetic chemistry and drug development, offering field-proven insights into the practical execution of this versatile reaction.

Introduction and Scientific Context

The synthesis of complex organic molecules often relies on a robust toolkit of reactions that can reliably construct a carbon skeleton. The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, is an indispensable tool for this purpose.[2] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[7] The reaction of a Grignard reagent with a ketone provides a direct and efficient route to tertiary alcohols, which are valuable structural motifs in medicinal chemistry and materials science.[8][9]

This application note details the synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol, a compound of interest for its potential as a synthetic building block. The protocol is divided into two primary stages: the formation of the aryl Grignard reagent, 2,4-dimethylphenylmagnesium bromide, followed by its nucleophilic addition to the cyclic ketone, oxolan-3-one.

Reaction Mechanism and Rationale

The overall transformation proceeds via a two-step sequence: formation of the Grignard reagent followed by nucleophilic addition to the ketone.

Step 1: Formation of 2,4-Dimethylphenylmagnesium Bromide The Grignard reagent is prepared by reacting 1-bromo-2,4-dimethylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether.[2][7] The ether solvent is not merely a medium but plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[7][10]

Step 2: Nucleophilic Addition and Protonation The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of oxolan-3-one.[5][11] This addition reaction breaks the carbonyl π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate.[12][13] The reaction is concluded with an aqueous workup, typically using a mild acid like saturated ammonium chloride, which protonates the alkoxide to yield the final tertiary alcohol product.[11][12]

Caption: Reaction Mechanism Workflow.

Detailed Experimental Protocols

Safety Precautions: The Grignard reaction is highly exothermic and involves flammable, moisture-sensitive reagents.[14] All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Magnesium Turnings | High Purity, Grignard Grade | Must be dry and free of an extensive oxide layer.[15] |

| 1-Bromo-2,4-dimethylbenzene | Anhydrous, >98% | Ensure dryness before use. |

| Oxolan-3-one | >97% | Should be stored under inert gas. |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Use freshly opened or distilled from a suitable drying agent.[14] |

| Iodine | Crystal | For initiation of Grignard reagent formation.[15] |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | --- | For quenching the reaction.[12] |

| Diethyl Ether | Anhydrous | For extraction. |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | For drying the organic phase.[12] |

| Saturated Aqueous Sodium Chloride (Brine) | --- | For washing the organic phase.[12] |

Apparatus Setup

All glassware (a three-necked round-bottom flask, condenser, and dropping funnel) must be scrupulously dried in an oven overnight at >120 °C and assembled hot under a stream of dry nitrogen or argon gas.[2][10] This inert atmosphere must be maintained throughout the reaction. A magnetic stirrer and stir bar are also required.

Part 1: Preparation of 2,4-Dimethylphenylmagnesium Bromide

-

Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the dry three-necked flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating oxide layer.[7][16]

-

Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethylbenzene (1.0 equivalent) in anhydrous THF.

-

Initiation: Add a small portion (~10%) of the bromide solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and the solution becomes cloudy with gentle bubbling or refluxing of the THF.[16] If the reaction does not start spontaneously, gentle warming with a heat gun or crushing the magnesium turnings with a dry glass rod may be required.[7][17]

-

Grignard Formation: Once initiated, add the remaining 1-bromo-2,4-dimethylbenzene solution dropwise at a rate that maintains a gentle, steady reflux. The exothermic nature of the reaction should sustain the reflux without external heating.[10]

-

Completion: After the addition is complete, stir the resulting grayish-brown mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.

Part 2: Synthesis of 3-(2,4-Dimethylphenyl)oxolan-3-ol

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction with the ketone.[11][14]

-

Ketone Addition: Prepare a solution of oxolan-3-one (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A precipitate may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for an additional 60 minutes to ensure the reaction proceeds to completion.[14]

Part 3: Work-up and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This step is highly exothermic and should be done cautiously to control the fuming and bubbling.[12] This procedure protonates the alkoxide intermediate to the desired alcohol and precipitates magnesium salts.[12]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all the organic extracts.[12]

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine).[2][12] This helps to remove the majority of dissolved water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][12]

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a viscous liquid or solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-(2,4-Dimethylphenyl)oxolan-3-ol.

Summary of Reaction Parameters and Expected Data

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| 1-Bromo-2,4-dimethylbenzene | 1.0 molar equivalent | Limiting reagent. |

| Magnesium Turnings | 1.1 molar equivalents | A slight excess ensures complete conversion of the halide. |

| Oxolan-3-one | 1.0 molar equivalent | Reacts 1:1 with the formed Grignard reagent. |

| Temperatures | ||

| Grignard Formation | ~66 °C (refluxing THF) | The reaction is exothermic and self-sustaining once initiated.[15] |

| Ketone Addition | 0 °C to Room Temp. | Initial cooling controls the exothermicity of the addition step. |

| Expected Yield | 60-80% | Yields are highly dependent on maintaining strict anhydrous conditions. |

Characterization Data: The final product should be characterized using standard spectroscopic methods.

-

¹H NMR: Expect signals corresponding to the aromatic protons of the dimethylphenyl group, the methyl protons, and the aliphatic protons of the oxolane ring.

-

¹³C NMR: Expect distinct signals for the aromatic, methyl, and oxolane carbons, including a key signal for the quaternary carbinol carbon (C-OH).

-

IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the tertiary alcohol will be present.

Critical Experimental Considerations and Troubleshooting

The success of a Grignard synthesis hinges on meticulous attention to detail, particularly concerning the exclusion of atmospheric moisture and protic contaminants.

-

The Imperative of Anhydrous Conditions: Grignard reagents are potent bases and will react readily with even trace amounts of water or other acidic protons (e.g., from alcohols).[1][10][18] This side reaction deactivates the reagent, converting it to an alkane and reducing the overall yield. All glassware must be rigorously dried, and all solvents must be of anhydrous grade.[2][14]

-

Challenges in Initiation: The most common point of failure is the initiation of Grignard reagent formation. The passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[10] Activating agents like iodine, or mechanical methods such as crushing the magnesium, are effective strategies to expose a fresh metal surface and begin the reaction.[7][10]

-

Controlling Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. The rate of addition of reagents must be carefully controlled to maintain a manageable reaction temperature. Runaway reactions can lead to the formation of side products, such as those from Wurtz coupling.[18]

-

Rationale for Ammonium Chloride Quench: While strong acids like HCl can be used for workup, a saturated solution of NH₄Cl is a milder proton source.[12] This is particularly advantageous when the product is a tertiary alcohol, as strong acids can potentially catalyze undesirable side reactions like dehydration.

Caption: Overall Experimental Workflow.

References

-

The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Chemistry Steps. [Link]

-

Grignard reaction - Wikipedia. (n.d.). Wikipedia. [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). Course Hero. [Link]

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Pasadena City College. [Link]

-

Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

-

Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76. [Link]

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. (n.d.). ResearchGate. [Link]

-

Synthesis of Alcohols Using the Grignard Reaction. (n.d.). The Organic Chemistry Tutor. [Link]

-

Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024, March 17). Chemistry LibreTexts. [Link]

-

Using the Grignard Reaction to Make Tertiary alcohols. (2018, February 18). YouTube. [Link]

-

-

The Grignard Reaction. (n.d.). Wofford College. [Link]

-

-

Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 30). YouTube. [Link]

-

Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a nov. (n.d.). Physics @ Manasagangotri. [Link]

-

How to purify tertiary alcohol? (2024, April 22). ResearchGate. [Link]

-

Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Truman State University. [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007, March 1). ACS Publications. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

-

ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Phenylmagnesium bromide. (2008, August 27). Sciencemadness.org. [Link]

-

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (n.d.). MDPI. [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cerritos.edu [cerritos.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. britthipple.com [britthipple.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. sciencemadness.org [sciencemadness.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

Application Note: Advanced Purification Strategies for Tertiary Oxolan-3-ol Compounds

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

Tertiary oxolan-3-ols (3-substituted tetrahydrofuran-3-ols) are highly valuable structural motifs in modern drug discovery, frequently utilized to introduce rigidified polar vectors, improve aqueous solubility, and modulate the physicochemical properties of active pharmaceutical ingredients (APIs). A prominent example includes their use as key intermediates in the synthesis of CDK2/4/6 inhibitors and complex spirocyclic scaffolds[1].

Despite their utility, the purification of tertiary oxolan-3-ols presents significant challenges. The primary obstacle is their high susceptibility to acid-catalyzed E1 dehydration . The tertiary hydroxyl group, situated on the electron-rich tetrahydrofuran ring, can readily protonate and eliminate water to form a stable tertiary carbocation, which subsequently yields endocyclic or exocyclic dihydrofuran byproducts.

Standard normal-phase silica gel chromatography is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). When crude tertiary oxolan-3-ols are subjected to untreated silica, significant degradation and dehydration often occur[2]. Therefore, achieving high yield and purity requires base-deactivation of the stationary phase and specialized chiral resolution techniques.

Purification Workflow & Logic

To establish a self-validating and high-yielding purification pipeline, the workflow is divided into two distinct phases:

-

Bulk Racemic Purification: Utilizing base-deactivated normal-phase chromatography to isolate the tertiary alcohol from reaction byproducts (e.g., unreacted ketones, Grignard reagents, or epoxidation byproducts) without inducing dehydration.

-

Enantiomeric Resolution: Employing Chiral Supercritical Fluid Chromatography (SFC) to separate the (R) and (S) enantiomers under mild, non-thermal conditions[1].

Caption: Workflow for the isolation and chiral resolution of tertiary oxolan-3-ols.

Quantitative Data: Method Comparison

The following table summarizes the empirical performance of various purification modalities when applied to tertiary oxolan-3-ol building blocks.

| Purification Method | Typical Recovery | Enantiomeric Excess (ee) | Risk of Dehydration | Scalability |

| Standard Silica Gel | 40 - 60% | N/A (Racemate) | High (E1 Elimination) | High |

| Neutralized Silica (Et₃N) | 85 - 95% | N/A (Racemate) | Low | High |

| Reverse Phase HPLC | 70 - 80% | N/A (Racemate) | Low | Medium |

| Chiral SFC (Prep) | 85 - 90% | > 99% | Very Low | Medium - High |

Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Chromatography

Causality & Rationale: Triethylamine (Et₃N) acts as a sacrificial Lewis base, binding to the acidic silanol sites on the silica gel matrix. This prevents the tertiary alcohol from interacting with these sites, thereby completely suppressing the E1 dehydration pathway during elution.

Materials:

-

Silica gel (230–400 mesh, 40–63 μm)

-

Eluent system: Hexanes / Ethyl Acetate (EtOAc)

-

Deactivating agent: Triethylamine (Et₃N)

Step-by-Step Methodology:

-

Solvent Preparation: Prepare the desired mobile phase (e.g., 80:20 Hexanes:EtOAc) and add 1% to 3% (v/v) Et₃N. Mix thoroughly.

-

Column Packing (Slurry Method): Create a slurry of silica gel using the Et₃N-doped mobile phase. Pour the slurry into the column and allow it to settle under mild pressure.

-

Column Equilibration: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-doped mobile phase. Self-Validation Step: Test the pH of the eluent exiting the column; it should read slightly basic (pH ~8) on pH indicator paper.

-

Sample Loading: Dissolve the crude tertiary oxolan-3-ol in a minimum volume of the mobile phase (or pure dichloromethane if solubility is poor) and carefully load it onto the column head.

-

Elution: Elute the compound using the Et₃N-doped mobile phase. Monitor fractions via TLC (visualized with KMnO₄ or PMA stain, as oxolanols lack strong UV chromophores unless substituted with an aryl group).

-

Concentration: Pool the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Critical Note: Keep the water bath temperature below 35 °C to prevent thermal degradation of the concentrated product.

Protocol B: Chiral Supercritical Fluid Chromatography (SFC)

Causality & Rationale: For pharmaceutical applications, the isolation of single enantiomers is mandatory. Chiral SFC is vastly superior to preparative HPLC for tertiary oxolan-3-ols. The use of supercritical CO₂ combined with an alcohol modifier (e.g., Methanol or Isopropanol) provides high diffusivity and low viscosity, enabling rapid separations. Furthermore, because CO₂ flashes off at atmospheric pressure, fraction recovery requires evaporating only a small volume of the co-solvent, drastically reducing the thermal stress applied to the sensitive tertiary alcohol[1].

Materials:

-

Preparative SFC System

-

Chiral Stationary Phase (e.g., Chiralpak AD-H or Chiralcel OD-H, 5 μm)

-

Mobile Phase: Supercritical CO₂ / Methanol (isocratic or gradient)

Step-by-Step Methodology:

-

Analytical Screening: Inject a 1 mg/mL racemic sample onto analytical chiral columns (AD-H, OD-H, OJ-H, etc.) using a gradient of 5% to 50% Methanol in CO₂ to identify the optimal stationary phase and co-solvent ratio that achieves baseline resolution (Rs > 1.5).

-

System Equilibration: Set the preparative SFC backpressure regulator to 100–120 bar and the column oven to 35 °C. Equilibrate the selected preparative column with the optimized isocratic mobile phase (e.g., 85% CO₂ / 15% MeOH).

-

Sample Preparation: Dissolve the purified racemate from Protocol A in pure Methanol at a high concentration (e.g., 50–100 mg/mL). Filter through a 0.22 μm PTFE syringe filter to protect the column frit.

-

Injection & Collection: Perform stacked injections. Utilize a UV detector (if an aryl group is present) or an Evaporative Light Scattering Detector (ELSD) split-flow setup to trigger fraction collection.

-

Recovery: Collect the separated enantiomers into cooled vessels. The CO₂ will spontaneously vent. Concentrate the remaining Methanol modifier under reduced pressure at 30 °C.

-

Validation: Re-inject an aliquot of each concentrated fraction onto the analytical SFC system to confirm an enantiomeric excess (ee) of >99%[1].

References

1.[1] US10233188B2 - CDK2/4/6 inhibitors. Google Patents. Available at: 2.[2] Synthesis of the alkenyl-substituted tetracyclic core of the bisabosquals. PMC / National Institutes of Health. Available at: 3. Purification of Homologation Reactions. University of Bristol. Available at:

Sources

Analytical Application Note: Quantification of 3-(2,4-Dimethylphenyl)oxolan-3-ol

Executive Summary

This guide details the analytical protocols for the quantification of 3-(2,4-Dimethylphenyl)oxolan-3-ol (referred to herein as DMP-THF-ol ). This compound features a tertiary alcohol moiety on a saturated five-membered ether ring, substituted with a dimethylphenyl group.

Analytical Challenges:

-

Thermal Instability: As a tertiary benzylic-like alcohol, DMP-THF-ol is prone to dehydration (loss of

) under high temperatures, making direct GC analysis risky without derivatization. -

Chirality: The C3 position is a stereocenter. Enantiomeric separation requires specific polysaccharide-based stationary phases.

-

Ionization Behavior: In LC-MS, the protonated molecule

is often labile; ammonium adducts

Chemical Identity & Properties

| Property | Description |

| IUPAC Name | 3-(2,4-Dimethylphenyl)oxolan-3-ol |

| Common Name | 3-(2,4-Dimethylphenyl)tetrahydrofuran-3-ol |

| Molecular Formula | |

| Molecular Weight | 192.25 g/mol |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Chromophores | Benzenoid bands (λmax ~210 nm, ~260 nm) |

| Key Functionalities | Tertiary Alcohol (Labile), Cyclic Ether, Aromatic Ring |

Analytical Decision Tree

The following workflow illustrates the logic for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.

Caption: Analytical method selection guide based on sensitivity needs and stereochemical requirements.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Scope: Routine assay, purity testing, and stability studies (non-biological matrices).

Method Principle

Reversed-phase chromatography is used. The Phenyl-Hexyl stationary phase is preferred over C18 because it engages in

Chromatographic Conditions[2][3]

-

System: Agilent 1290 Infinity II or equivalent.

-

Column: Agilent Poroshell 120 Phenyl-Hexyl,

. -

Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.6 mL/min.

-

Column Temp:

. -

Detection: DAD at 210 nm (primary) and 260 nm (secondary/confirmation).

-

Injection Volume:

.

Gradient Profile:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 20 |

| 8.0 | 70 |

| 8.1 | 95 |

| 10.0 | 95 |

| 10.1 | 20 |

| 13.0 | 20 (Re-equilibration) |

System Suitability Criteria

-

Tailing Factor:

(Critical due to -OH group interaction). -

Precision (RSD):

for 6 replicate injections of standard. -

Resolution:

from nearest impurity.[1]

Protocol B: LC-MS/MS Quantification

Scope: Bioanalysis (Plasma/Serum) and trace impurity quantification.

Mass Spectrometry Strategy

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[2]

Mechanism: Tertiary alcohols are prone to in-source fragmentation. The protonated molecular ion

-

Recommendation: Monitor the Ammonium Adduct

(m/z 210) as the Precursor Ion (Q1) if using Ammonium Acetate buffer, or target the water-loss ion (m/z 175) directly if sensitivity is poor.

MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Note |

| DMP-THF-ol | 210.1 | 175.1 | 15 | 50 | Quantifier |

| 210.1 | 147.1 | 25 | 50 | Qualifier (Ring opening) | |

| IS (d6-Analog) | 216.1 | 181.1 | 15 | 50 | Internal Standard |

Sample Preparation (LLE)

Liquid-Liquid Extraction (LLE) is superior to protein precipitation for this lipophilic alcohol, providing cleaner extracts.

-

Aliquot: Transfer

plasma to a 1.5 mL tube. -

IS Addition: Add

Internal Standard solution. -

Extraction: Add

MTBE (Methyl tert-butyl ether) . -

Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.

-

Transfer: Transfer

of supernatant to a fresh plate. -

Dry: Evaporate under

at -

Reconstitute:

of 50:50 Methanol:Water (0.1% Formic Acid).

Protocol C: Chiral Separation

Scope: Enantiomeric Purity determination (R- vs S- enantiomer).

DMP-THF-ol contains a chiral center at C3. Separation is achieved using Amylose-based phases.

-

Column: Chiralpak AD-RH (Reverse Phase) or Chiralpak AD-H (Normal Phase).

-

Recommended:Chiralpak AD-RH (

) for compatibility with MS if needed.

-

-

Mobile Phase: Water / Acetonitrile (60:40 v/v) isocratic.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV 210 nm.

-

Selectivity: The amylose tris(3,5-dimethylphenylcarbamate) selector provides excellent recognition of the dimethylphenyl group on the analyte.

Troubleshooting & Scientific Rationale

Peak Tailing

-

Cause: Interaction of the tertiary hydroxyl group with free silanols on the silica support.

-

Solution: Ensure the use of "End-capped" columns (e.g., Eclipse Plus or Poroshell). Maintain mobile phase pH < 3.0 using Phosphoric Acid or Formic Acid to protonate silanols.

Thermal Degradation in GC

-

Issue: Direct injection into GC (

) causes dehydration to the corresponding dihydrofuran alkene. -

Solution: Derivatization is mandatory for GC.

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

Reaction: Incubate sample with MSTFA at

for 30 mins to form the TMS-ether derivative (

-

Fragmentation Pathway (LC-MS)

Understanding the fragmentation is crucial for confirming identity.

Caption: Proposed ESI+ fragmentation pathway showing the dominant water loss characteristic of tertiary alcohols.

References

-

Chiral Separation of Tetrahydrofuran Derivatives: Cass, Q. B., et al. "Enantiomeric separation of some pharmaceutical intermediates... using cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives."[3][4] Journal of Chromatography A, 2000.[4]

- Kondrat, R. W. "Mass Spectrometry of Tertiary Alcohols." Journal of the American Society for Mass Spectrometry, 2005.

-

Derivatization for GC-MS: Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis." Talanta, 2009.

-

LC-MS Method Development for Furan Derivatives: Shimadzu Application News. "Determination of Nitrofuran Metabolites (Hydroxylated cyclic ethers) by LC-MS/MS."

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. shimadzu.com [shimadzu.com]

- 3. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomeric separation of some pharmaceutical intermediates and reversal of elution orders by high-performance liquid chromatography using cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-(2,4-Dimethylphenyl)oxolan-3-ol as an Investigational Scaffold in Medicinal Chemistry

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of the novel chemical entity, 3-(2,4-Dimethylphenyl)oxolan-3-ol. While this specific molecule is not extensively described in current literature, its structural features—a privileged tetrahydrofuran (oxolane) core, a tertiary alcohol, and a substituted aryl moiety—suggest significant potential for biological activity. These application notes outline a robust framework for the synthesis, characterization, and pharmacological evaluation of this compound, treating it as a new investigational scaffold. We provide detailed, field-proven protocols for its synthesis via Grignard reaction and for primary in vitro screening in CNS, oncology, and anti-inflammatory research, grounded in the established pharmacology of structurally related molecules.

Introduction: The Tetrahydrofuran Scaffold and a Novel Opportunity

The tetrahydrofuran (THF), or oxolane, ring is a five-membered cyclic ether that serves as a cornerstone structural motif in a multitude of biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals highlights its importance as a "privileged scaffold" in drug discovery. The US Food and Drug Administration (FDA) has approved at least 13 drugs containing a THF nucleus for a wide array of clinical uses, including the antiviral agent Darunavir and the vasodilator Terazosin.[2][3] The THF ring's utility stems from its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its non-planar conformation, which allows for precise three-dimensional positioning of substituents to interact with biological targets.[4]

This guide focuses on the investigational compound 3-(2,4-Dimethylphenyl)oxolan-3-ol . This molecule integrates three key structural features:

-

The Oxolane Core: Provides a proven, metabolically stable, and synthetically accessible scaffold.

-

A Tertiary Alcohol at the 3-Position: The hydroxyl group can act as a critical hydrogen bond donor or acceptor. As a tertiary alcohol, it is resistant to metabolic oxidation and may exhibit reduced rates of glucuronidation compared to primary or secondary alcohols, potentially leading to an improved pharmacokinetic profile.[5]

-

A 2,4-Dimethylphenyl Substituent: This aryl group provides a lipophilic region for potential van der Waals or π-π stacking interactions within a target's binding pocket. The specific substitution pattern can influence conformation and metabolic stability.

Given the absence of specific literature on this compound, these notes are designed to serve as a launchpad for its systematic investigation. We will detail a plausible synthetic route and propose initial biological screening campaigns based on the known activities of related aryl-tetrahydrofuran derivatives, which have shown promise as psychotropic agents and possess other valuable pharmacological properties.[6]

Synthesis and Characterization Protocol